methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group at position 4 and a 4-methylbenzyl moiety at position 3. The compound’s structure includes a central quinazolin-4-one core, esterified at position 7 with a methyl carboxylate group.
Properties
IUPAC Name |
methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-20-8-10-21(11-9-20)19-33-27(34)23-13-12-22(28(35)37-3)18-24(23)30-29(33)32-16-14-31(15-17-32)25-6-4-5-7-26(25)36-2/h4-13,18H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKDEYSENYRPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 408.49 g/mol. The structural components include a quinazoline core, a piperazine moiety, and methoxy and methyl substituents, which contribute to its biological activity.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.49 g/mol |
| Key Functional Groups | Quinazoline, Piperazine, Methoxy |
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds containing piperazine rings have been linked to serotonin receptor modulation, particularly affecting 5-HT_1A receptors, which are implicated in mood regulation .
- Hypolipidemic Effects : Quinazoline derivatives have shown promise in lowering cholesterol and triglyceride levels by enhancing lipoprotein lipase activity .
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Serotonin Receptor Modulation : Interaction with serotonin receptors can influence neurotransmitter release and neuronal signaling pathways.
- Inhibition of Lipid Accumulation : By modulating lipid metabolism pathways, the compound may reduce lipid accumulation in tissues.
Case Studies
- Antidepressant Activity : A study on piperazine derivatives showed that modifications at the piperazine ring enhanced binding affinity to serotonin receptors, leading to improved antidepressant effects in animal models .
- Hypolipidemic Effects : Research on quinazoline derivatives indicated that specific substitutions could significantly enhance hypolipidemic activity. For instance, compounds with methoxy groups at certain positions exhibited superior lipid-lowering effects compared to their unsubstituted counterparts .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of quinazoline showed selective cytotoxicity against various cancer cell lines, suggesting a potential for further development as anticancer drugs .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The presence of the methoxyphenyl group may enhance interaction with serotonin receptors, potentially leading to improved mood regulation .
- Antipsychotic Properties : Similar compounds have been evaluated for antipsychotic effects, targeting dopamine receptors. The structural similarities suggest that methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate could be explored for similar applications .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects:
- Cognitive Enhancer : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions by modulating cholinergic and glutamatergic systems .
- Anxiolytic Effects : The potential anxiolytic properties can be attributed to its ability to influence GABAergic pathways, making it relevant for anxiety disorder treatments .
Anticancer Research
Recent studies have indicated that quinazoline derivatives possess anticancer properties:
- Inhibition of Tumor Growth : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction .
Drug Development
The compound's unique structure allows it to serve as a lead compound in drug discovery programs targeting various diseases:
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2020) evaluated the antidepressant effects of piperazine derivatives in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a potential pathway for further investigation into this compound .
Case Study 2: Anticancer Properties
Research by Johnson et al. (2021) focused on the anticancer properties of quinazoline derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl/H₂O) | 6M HCl, reflux, 12 hrs | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 78% |
| Basic hydrolysis (NaOH/EtOH) | 2M NaOH, 80°C, 6 hrs | Same as above | 85% |
This reactivity aligns with carboxamide derivatives in similar quinazoline frameworks .
Piperazine Ring Functionalization
The piperazine moiety at position 2 undergoes alkylation, acylation, or cross-coupling reactions. For example:
Buchwald-Hartwig Coupling
The piperazine nitrogen participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Arylation at N-atom | Pd(OAc)₂, Xantphos, K₃PO₄ | Derivatives with substituted aryl groups (e.g., 3,4-difluorophenyl) | Enhanced receptor binding |
This method is validated in substituted dihydroquinazoline patents .
Acylation
Reaction with acyl chlorides or anhydrides modifies the piperazine nitrogen:
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | DCM, RT, 4 hrs | N-acetylated derivative |
| Benzoyl chloride | Et₃N, THF, 0°C → RT | N-benzoylated derivative |
Quinazoline Core Reactivity
The 4-oxo-3,4-dihydroquinazoline core participates in nucleophilic substitution and redox reactions:
Thiolation at C-2
The C-2 position reacts with thiols or thioureas to form thioether derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiourea, NaOAc | Ethanol, microwave, 120°C | 2-(alkylthio)-3-[(4-methylphenyl)methyl]-4-oxoquinazoline | 59% |
Reduction of the 4-Oxo Group
The ketone group at position 4 is reducible to a hydroxyl or methylene group:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 4-hydroxy-3,4-dihydroquinazoline |
| LiAlH₄ | THF, reflux | 4-methylene derivative |
Methoxybenzyl Group Modifications
The 2-methoxyphenyl substituent on the piperazine ring undergoes demethylation or electrophilic substitution:
| Reaction | Reagents | Product |
|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | 2-hydroxyphenyl-piperazine derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-2-methoxyphenyl-piperazine derivative |
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with degradation pathways including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound shares a quinazolin-4-one scaffold with methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (Compound ID: M124-0575, ). Critical structural distinctions include:
- Piperazine substituent : The target compound has a 2-methoxyphenyl group on the piperazine ring, whereas M124-0575 features a 2,5-dimethylphenyl group.
- Position 3 substituent : The target compound incorporates a 4-methylbenzyl group, while M124-0575 substitutes this position with a 4-methoxyphenyl moiety.
These differences influence electronic, steric, and hydrophobic properties, which are critical for receptor binding and pharmacokinetics.
Physicochemical Properties Comparison
*Estimated based on structural modifications to M124-0574.
Key Observations:
- Lipophilicity : The target compound’s 4-methylbenzyl group (vs. 4-methoxyphenyl in M124-0575) likely increases logP due to reduced polarity.
- Solubility : Lower aqueous solubility (more negative logSw) is anticipated for the target compound due to enhanced hydrophobicity.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs suggest possible activity at serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting drugs. The 2-methoxyphenyl substituent may enhance affinity for 5-HT1A receptors compared to M124-0575’s 2,5-dimethylphenyl group, which could favor σ-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
